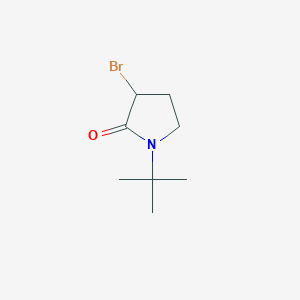

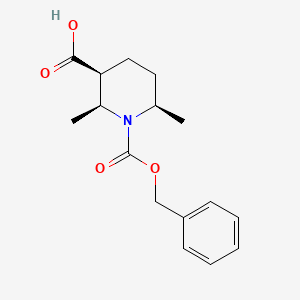

3-Bromo-1-tert-butylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

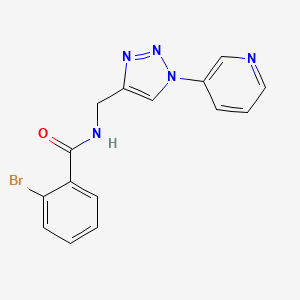

3-Bromo-1-tert-butylpyrrolidin-2-one, also known as Br-TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1). This compound has gained significant attention in the scientific community due to its potential applications in the treatment of neurological disorders such as epilepsy and stroke.

Scientific Research Applications

1. Fluorescence Emission in Nanoparticles

The use of bromo-tert-butyl-phosphine palladium complexes, closely related to 3-Bromo-1-tert-butylpyrrolidin-2-one, has shown significant potential in creating nanoparticles with high fluorescence emission. These nanoparticles, derived from heterodifunctional polyfluorenes, exhibit bright and enduring fluorescence, crucial for various applications in scientific research (Fischer, Baier, & Mecking, 2013).

2. Organic Synthesis and Bromination Mechanisms

Research has explored the bromination mechanisms of compounds similar to 3-Bromo-1-tert-butylpyrrolidin-2-one. For instance, the study of the bromination of 2-tert-butylpyrene, which is structurally related, provides insights into regioselective bromination processes, valuable in organic synthesis and the development of new chemical entities (Feng et al., 2015).

3. Electrolytes for Metal Electrodeposition

The addition of butylpyrrolidine, a component structurally similar to 3-Bromo-1-tert-butylpyrrolidin-2-one, in aluminum chloride results in electrolytes suitable for aluminum deposition. This discovery opens avenues for improved metal electrodeposition methods in various industrial and research applications (Pulletikurthi et al., 2015).

4. Synthesis of Functionalized Sulfones

In a study from 1985, the reactivity of 3-bromo-2-(tert-butylsulfonyl)-1-propene, closely related to 3-Bromo-1-tert-butylpyrrolidin-2-one, was explored for synthesizing various sulfones. These sulfones play a crucial role in creating highly functionalized compounds for diverse scientific applications, including pharmaceuticals and material science (Auvray, Knochel, & Normant, 1985).

5. Synthesis of Substituted Phenyl Azetidines

Research has been conducted on the synthesis of substituted phenyl azetidines, which have potential as antimicrobial agents. These compounds are synthesized using reactions involving bromophenyl compounds, demonstrating the importance of bromo-substituted compounds like 3-Bromo-1-tert-butylpyrrolidin-2-one in medicinal chemistry (Doraswamy & Ramana, 2013).

properties

IUPAC Name |

3-bromo-1-tert-butylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGBSXRCJMDTJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(C1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-tert-butylpyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

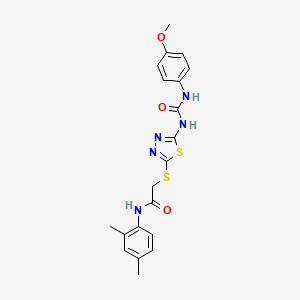

![N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide](/img/structure/B2470075.png)

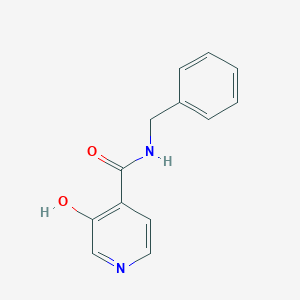

![N-[2-(Dimethylcarbamoylamino)ethyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470076.png)

![N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2470084.png)

![ethyl 4-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

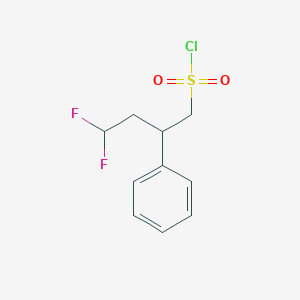

![Ethyl 5-fluorosulfonyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2470088.png)

![2,6-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2470091.png)